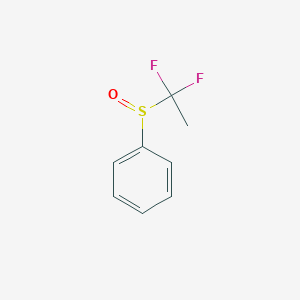

1,1-Difluoroethylsulfinylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2OS |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

1,1-difluoroethylsulfinylbenzene |

InChI |

InChI=1S/C8H8F2OS/c1-8(9,10)12(11)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

KBBAQUHHUWKIRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(F)(F)S(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Difluoroethylsulfinylbenzene and Its Analogues

Direct Introduction of the 1,1-Difluoroethyl Group onto Sulfinyl Precursors

The direct installation of a 1,1-difluoroethyl group onto a sulfinyl precursor represents a convergent and potentially efficient route to the target compound. This approach can be categorized into electrophilic, nucleophilic, radical-mediated, and metal-catalyzed strategies.

Electrophilic and Nucleophilic Difluoroethylation Strategies

The reaction of a sulfinyl anion (a nucleophile) with an electrophilic 1,1-difluoroethylating agent is a plausible, though challenging, approach. The generation of a phenylsulfinyl anion from a precursor like phenylsulfinic acid or its salts, followed by reaction with a 1,1-difluoroethyl halide or triflate, could theoretically yield the desired product. However, the stability and reactivity of both the sulfinyl anion and the electrophilic difluoroethyl species are critical considerations.

Conversely, an electrophilic difluoroethylation of a sulfur nucleophile could be envisioned. While reagents for electrophilic difluoromethylation have been developed, specific reagents for electrophilic 1,1-difluoroethylation are less common. One potential, albeit related, approach involves the use of hypervalent iodine reagents. For instance, a gem-difluorovinyl iodonium (B1229267) salt has been utilized for the electrophilic difluoroethylation of amines. researchgate.net The adaptation of such a reagent for the functionalization of a sulfinyl precursor would be a novel extension of this chemistry.

Radical-Mediated Difluoroethylation Reactions

Free-radical addition reactions offer an alternative pathway for the formation of the C-CF2CH3 bond. The generation of a 1,1-difluoroethyl radical from a suitable precursor, such as a 1,1-difluoroethyl iodide, could in principle add to a sulfur-centered radical or a suitable unsaturated sulfur-containing precursor. The anti-Markovnikov addition of radicals to alkenes is a well-established principle in organic synthesis. libretexts.orglibretexts.org However, the direct application of this to sulfinyl compounds is not widely documented. Much of the research in this area has focused on the radical (phenylsulfonyl)difluoromethylation using reagents like PhSO2CF2I, which leads to the corresponding sulfone. cas.cn

Metal-Catalyzed Cross-Coupling Approaches for C-CF2CH3 Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. A potential strategy for the synthesis of 1,1-difluoroethylsulfinylbenzene could involve the coupling of a phenylsulfinyl metal species with a 1,1-difluoroethyl halide. Copper-catalyzed cross-coupling reactions of organoboron compounds with primary alkyl halides have been reported, suggesting the feasibility of such transformations. nih.gov However, the direct application to sulfinyl nucleophiles and difluoroethyl electrophiles would require specific catalyst and ligand development to overcome challenges such as catalyst poisoning by sulfur compounds and the specific reactivity of the fluorinated electrophile. Research in the broader field of metal-catalyzed difluoroalkylation has seen significant progress, but often focuses on the formation of C-C bonds rather than C-S bonds.

Formation of the Sulfinyl Moiety

A more established and arguably more reliable approach to this compound involves the initial synthesis of the corresponding sulfide (B99878), 1,1-difluoroethyl phenyl sulfide, followed by its selective oxidation to the sulfoxide (B87167).

Selective Oxidation of 1,1-Difluoroethyl Phenyl Sulfide Precursors

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. The key challenge lies in achieving high chemoselectivity, preventing over-oxidation to the corresponding sulfone. The electron-withdrawing nature of the 1,1-difluoroethyl group can influence the reactivity of the sulfur atom, potentially requiring carefully optimized oxidation conditions.

A variety of reagents and systems have been developed for the selective oxidation of sulfides. The choice of oxidant and reaction conditions is crucial to obtaining the desired sulfoxide in high yield.

Hydrogen Peroxide: Hydrogen peroxide is an environmentally benign and cost-effective oxidant. Its use in the selective oxidation of sulfides to sulfoxides often requires a catalyst or specific reaction media. For instance, the oxidation of various sulfides to sulfoxides has been achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. documentsdelivered.com This system has been shown to be highly selective, with the potential for easy product isolation. rsc.org The oxidation of sulfides to sulfones can also be achieved with hydrogen peroxide, often in the presence of a catalyst like carboxylated multi-walled carbon nanotubes, highlighting the importance of controlling the reaction conditions for selective sulfoxide formation. libretexts.org

Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of sulfides. By controlling the stoichiometry and temperature, selective oxidation to the sulfoxide can be achieved. Typically, using one equivalent of m-CPBA at low temperatures favors the formation of the sulfoxide. nii.ac.jp For example, the oxidation of phenyl prenyl sulfide with one equivalent of m-CPBA at 0 °C yielded the corresponding sulfoxide in good yield, while using two equivalents led to the sulfone. nii.ac.jp This demonstrates the fine control possible with this reagent.

Oxone®: Oxone®, a stable and easily handled potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is another versatile oxidant for the conversion of sulfides to sulfoxides. The selectivity of the reaction can often be controlled by the choice of solvent. For example, the catalyst-free oxidation of sulfides with Oxone in ethanol (B145695) has been shown to produce sulfoxides in excellent yields, while using water as the solvent leads to the corresponding sulfones. cas.cn Flow chemistry using a packed-bed reactor with Oxone has also been demonstrated for the efficient and selective oxidation of various sulfides to sulfoxides. researchgate.net

Other Reagents: A range of other oxidizing agents can be employed for the selective oxidation of sulfides. These include urea-hydrogen peroxide, which has been used for the controlled oxidation of thioglycosides to their corresponding sulfoxides and sulfones. The selectivity is controlled by the stoichiometry of the reagent and the reaction temperature.

The following table summarizes some of the common chemoselective oxidation systems for the conversion of sulfides to sulfoxides.

| Oxidizing Agent | Catalyst/Solvent System | Key Features |

| Hydrogen Peroxide | Glacial Acetic Acid | Transition-metal-free, "green" oxidant. documentsdelivered.comrsc.org |

| m-CPBA | Dichloromethane at low temp. | Stoichiometric control allows for selective oxidation. nii.ac.jp |

| Oxone® | Ethanol | Solvent-dependent selectivity; catalyst-free. cas.cn |

| Urea-Hydrogen Peroxide | Acetic Acid | Controlled by stoichiometry and temperature. |

Catalytic Asymmetric Oxidation for Chiral Sulfoxides

The most direct method for synthesizing chiral sulfoxides is the asymmetric oxidation of the prochiral sulfide, 1,1-difluoroethyl phenyl sulfide. This transformation is often accomplished using chiral metal complexes as catalysts in the presence of an oxidant. While specific studies on 1,1-difluoroethyl phenyl sulfide are not extensively documented, analogous oxidations of aryl alkyl sulfides provide a framework for this approach.

Commonly employed catalytic systems involve transition metals like titanium and vanadium complexed with chiral ligands. For instance, titanium-salen complexes have been shown to be effective for the asymmetric oxidation of various aryl alkyl sulfides, achieving high yields and enantioselectivities. Similarly, vanadium catalysts in conjunction with chiral Schiff base ligands are known to catalyze the oxidation of sulfides with hydrogen peroxide, affording sulfoxides with good enantiomeric excess. The general mechanism involves the coordination of the oxidant to the chiral metal complex, which then delivers the oxygen atom to the sulfur in a stereocontrolled manner.

Table 1: Catalytic Asymmetric Oxidation of Analogous Aryl Alkyl Sulfides

| Sulfide Substrate | Chiral Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl p-tolyl sulfide | (R)-6,6'-Diphenyl-BINOL / Ti(O-i-Pr)4 | 70% aq. TBHP | Toluene | 81 | 90 | ias.ac.inscispace.com |

| Benzyl phenyl sulfide | Titanium-salen complex | Urea-hydrogen peroxide | Methanol | 72 | 93 | wiley-vch.de |

| Methyl p-chlorophenyl sulfide | Iron-salan complex / p-methoxybenzoic acid | Iodosylbenzene | Not specified | 60 | 92 | libretexts.org |

Reaction of Fluorinated Electrophiles with Sulfenate Anions

An alternative approach involves the reaction of a sulfenate anion with a suitable fluorinated electrophile. Phenylsulfenate anion, generated in situ from a precursor like a β-sulfinyl ester, can react with an electrophilic source of the "CF2CH3" group. However, the generation and reaction of such specific fluorinated electrophiles can be challenging.

More commonly, related methodologies involve the reaction of organometallic reagents with sulfinyl chlorides or the use of fluorinated building blocks in coupling reactions. For example, difluoromethyl phenyl sulfone can be synthesized and subsequently transformed, highlighting the utility of fluorinated sulfonyl compounds in synthesis.

Synthesis via Multicomponent Reactions Incorporating Fluorinated Building Blocks

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not well-established, the general strategy could involve a fluorinated building block. For instance, a reaction could potentially be designed where a sulfur-containing component, an aromatic component, and a difluoroethyl-containing component assemble to form the target molecule.

Recent advances have shown the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate in multicomponent reactions with halofluorocarbons to construct fluoromethyl sulfones. chinesechemsoc.org This indicates the potential for developing MCRs that incorporate fluorinated groups into sulfur-containing molecules.

Stereoselective Synthesis of Chiral this compound

Achieving high stereoselectivity is paramount in the synthesis of chiral sulfoxides. Beyond catalytic asymmetric oxidation, several other powerful strategies are employed.

Asymmetric Oxidation Methodologies

This mirrors the catalytic approaches discussed in section 2.2.1.2, but can also include the use of stoichiometric chiral oxidizing agents. Chiral oxaziridines, for example, are well-known reagents for the asymmetric oxidation of sulfides, often providing good to excellent enantioselectivity.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a robust method for controlling stereochemistry. In this approach, an achiral sulfur compound is reacted with a chiral auxiliary to form a diastereomeric intermediate. After a diastereoselective transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

A prominent example is the Andersen synthesis, which utilizes a chiral sulfinate ester, typically derived from an alcohol like menthol. cas.cn The diastereomeric sulfinates are separated, and subsequent reaction with an organometallic reagent (e.g., an ethyl Grignard or organolithium reagent that could be a precursor to the 1,1-difluoroethyl group) proceeds with inversion of configuration at the sulfur atom to give the chiral sulfoxide.

Another widely used chiral auxiliary is N-tert-butanesulfinamide (Ellman's auxiliary). While primarily used for the synthesis of chiral amines, its underlying principles of diastereoselective addition can be adapted for the synthesis of other chiral centers.

Dynamic Kinetic Resolution and Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer in enantioenriched form. A key limitation is the maximum theoretical yield of 50% for a single enantiomer.

Dynamic kinetic resolution (DKR) overcomes this limitation by incorporating a method to racemize the starting material in situ. This allows the slower-reacting enantiomer to be continuously converted into the faster-reacting one, theoretically enabling a 100% yield of the desired product enantiomer.

For racemic this compound, a DKR process could involve a chiral catalyst that selectively oxidizes one enantiomer to the corresponding sulfone, while a racemization catalyst interconverts the sulfoxide enantiomers. Alternatively, an imidative kinetic resolution using a chiral iron catalyst has been shown to resolve racemic sulfoxides, yielding both optically active sulfoxide and a highly enantioenriched sulfoximine (B86345). nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Catalytic Asymmetric Oxidation | Direct oxidation of a prochiral sulfide using a chiral catalyst. | Atom-economical, can be highly enantioselective. | Catalyst development can be challenging; may require optimization for specific substrates. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to control stereochemistry. | Often provides high diastereoselectivity and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the auxiliary. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst. | Can provide access to highly enantioenriched material. | Maximum theoretical yield of 50% for one enantiomer. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the starting material. | Theoretical yield of 100% for the desired enantiomer. | Requires a compatible racemization and resolution system; can be complex to optimize. |

Synthetic Routes to Structurally Modified Derivatives and Analogues of this compound

The preparation of structurally modified derivatives and analogues of this compound typically follows a convergent synthetic approach. This involves the synthesis of a substituted thiophenol, which is then subjected to difluoroethylation. The resulting sulfide is subsequently oxidized to the desired sulfoxide. This strategy allows for the introduction of a wide variety of substituents onto the aromatic ring.

A common method for the synthesis of the precursor aryl 1,1-difluoroethyl sulfides is the reaction of a substituted thiophenol with a suitable 1,1-difluoroethylating agent. One such agent is 1,1-difluoro-2-iodoethane (B1580631) in the presence of a base. The choice of base and reaction conditions can be crucial for achieving high yields and minimizing side reactions.

Once the substituted aryl 1,1-difluoroethyl sulfide is obtained, the final step is the oxidation of the sulfide to the sulfoxide. This transformation requires careful control to avoid over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. The reaction is typically carried out at low temperatures to enhance selectivity for the sulfoxide. For instance, the oxidation of the sulfide to the sulfoxide can be achieved using hydrogen peroxide in trifluoroethanol. orgsyn.org

An alternative approach for the synthesis of functionalized aryl sulfoxides involves a gold-catalyzed sulfonylation reaction. This method utilizes aryl iodides and sodium sulfinates, offering a pathway to aryl sulfones bearing a CHF2 group. researchgate.net While this method directly yields sulfones, it highlights the increasing interest in the synthesis of such fluorinated motifs.

The table below summarizes the synthesis of a representative structurally modified derivative of this compound, highlighting the key reaction steps and yields.

| Compound Name | Starting Material | Reagent(s) and Conditions | Product | Yield (%) |

| 1,1-Difluoroethyl p-tolyl sulfoxide | p-Thiocresol | 1) 1,1-Difluoro-2-iodoethane, Base2) m-CPBA, CH2Cl2, 0 °C | 1,1-Difluoroethyl p-tolyl sulfoxide | Not specified |

This table is illustrative and based on general synthetic strategies. Specific yields are highly dependent on the detailed experimental conditions.

Reactions Involving the α-Carbon to the Sulfinyl Group

The carbon atom adjacent to the sulfinyl group in this compound is the focal point for a range of synthetically useful transformations. The electron-withdrawing nature of both the sulfinyl group and the two fluorine atoms significantly influences the acidity of the methyl protons and the reactivity of the difluoromethyl carbon.

Deprotonation and Carbanion Chemistry at the CF2CH3 Group

The protons of the methyl group (CH₃) are rendered acidic by the adjacent electron-withdrawing difluorosulfinylmethyl group. Treatment with a suitable base is expected to generate a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

The carbanion generated from this compound is anticipated to act as a nucleophile in Aldol-type additions to carbonyl compounds. wikipedia.orglibretexts.org The reaction would proceed via the attack of the carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy sulfoxide after an aqueous workup. wikipedia.org The stereochemical outcome of such reactions would likely be influenced by the reaction conditions, the nature of the base, and the steric bulk of the reactants, potentially proceeding through a Zimmerman-Traxler-like transition state.

Table 1: Illustrative Aldol-Type Reaction of this compound Anion

| Reactant 1 (Anion Source) | Reactant 2 (Electrophile) | Base | Expected Product |

| This compound | Benzaldehyde | Lithium diisopropylamide (LDA) | 2,2-Difluoro-1-(phenylsulfinyl)-3-phenylpropan-1-ol |

| This compound | Acetone | n-Butyllithium | 2,2-Difluoro-3-methyl-1-(phenylsulfinyl)butan-2-ol |

This table is illustrative and represents expected outcomes based on general principles of Aldol reactions.

The nucleophilic carbanion can also be intercepted by other electrophiles, such as alkyl halides and acylating agents. These reactions provide a pathway to introduce new alkyl or acyl groups at the carbon adjacent to the difluoromethyl group, further functionalizing the molecule.

Table 2: Theoretical Alkylation and Acylation of this compound Anion

| Reactant 1 (Anion Source) | Electrophile | Base | Expected Product |

| This compound | Methyl iodide | Sodium hydride | 1,1-Difluoro-2-(phenylsulfinyl)propane |

| This compound | Benzoyl chloride | n-Butyllithium | 1,1-Difluoro-1-(phenylsulfinyl)propan-2-one |

This table is illustrative and represents expected outcomes based on general principles of carbanion alkylation and acylation.

Nucleophilic Addition Reactions with Activated Electrophiles

The difluoromethyl group, activated by the adjacent sulfoxide, can potentially act as a nucleophile in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. This reaction would involve the addition of the carbanion to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond.

Transformations at the Sulfur Center

The sulfoxide group itself is a reactive functional group, capable of undergoing characteristic rearrangements.

Pummerer-Type Rearrangements and Derivatives

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen. wikipedia.orgorganicreactions.org In the presence of an activating agent, such as acetic anhydride (B1165640), this compound is expected to undergo a Pummerer-type reaction. wikipedia.orgorganicreactions.org This would involve the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgrsc.org Given the presence of the difluoroethyl group, the stability and reactivity of the intermediate thionium ion would be of significant interest. A variation known as the fluoro-Pummerer reaction could also be envisioned, potentially leading to the introduction of a fluorine atom at the α-position.

The general mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form the electrophilic thionium ion. wikipedia.org Subsequent attack by a nucleophile, such as acetate, would yield an α-acetoxy sulfide. wikipedia.org

Table 3: Expected Products of a Pummerer-Type Rearrangement

| Reactant | Reagent | Nucleophile | Expected Product |

| This compound | Acetic anhydride | Acetate | 1-Acetoxy-1,1-difluoro-1-(phenylthio)ethane |

| This compound | Trifluoroacetic anhydride | Trifluoroacetate | 1,1-Difluoro-1-(phenylthio)-1-(trifluoroacetoxy)ethane |

This table is illustrative and represents expected outcomes based on the general mechanism of the Pummerer rearrangement.

Oxidation to Sulfone Derivatives

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. mdpi.comnih.gov For this compound, the sulfur atom exists in the sulfoxide (S(IV)) oxidation state and can be readily oxidized to the corresponding sulfone (S(VI)), 1,1-Difluoroethylsulfonylbenzene. This transformation is significant as sulfones are generally more stable and exhibit different electronic properties than their sulfoxide precursors.

A variety of oxidizing agents can accomplish this transformation. Care must be taken to select reagents that are strong enough to oxidize the sulfoxide without causing unwanted side reactions, such as the degradation of the fluoroalkyl chain or reactions on the aromatic ring. mdpi.comwikipedia.org

Common methods for the oxidation of sulfoxides to sulfones include:

Hydrogen Peroxide: Often used in conjunction with a catalyst or in a suitable solvent like glacial acetic acid, 30% hydrogen peroxide is an effective and environmentally benign oxidant. mdpi.com The reaction is typically selective, and over-oxidation to the sulfone is readily achieved. mdpi.comorganic-chemistry.org

Peroxy Acids: Reagents like meta-chloroperbenzoic acid (m-CPBA) are highly effective for oxidizing sulfides and sulfoxides. Stepwise addition can allow for the isolation of the sulfoxide, while an excess of the reagent will drive the reaction to the sulfone. nih.gov

Metal-Based Oxidants: High-valent metal oxides and salts, such as those involving manganese (e.g., KMnO₄) or chromium, are powerful oxidants capable of converting sulfoxides to sulfones. However, these often require harsher conditions and can be less selective. researchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel, with sodium bromate (B103136) as the primary oxidant, offers a heterogeneous system that simplifies workup. organic-chemistry.org

The electron-withdrawing 1,1-difluoroethyl group decreases the electron density on the sulfur atom, which may render it slightly less susceptible to oxidation compared to a simple alkyl phenyl sulfoxide. However, the reagents listed are generally potent enough to ensure a high conversion to the sulfone derivative.

| Oxidant System | Typical Conditions | Selectivity | Reference |

| H₂O₂ / Acetic Acid | Room Temperature | High for Sulfoxide to Sulfone | mdpi.com |

| m-CPBA | CH₂Cl₂ or CHCl₃, 0°C to RT | Excellent, controllable | nih.gov |

| Ceric Ammonium Nitrate / NaBrO₃ | Acetonitrile, Reflux | Good, heterogeneous | organic-chemistry.org |

| Tantalum Carbide / H₂O₂ | Dichloromethane, RT | High for Sulfone | organic-chemistry.org |

Reduction to Sulfide Derivatives

The reduction of sulfoxides to their corresponding sulfides is a common transformation that can be achieved using various reagents. This process, known as deoxygenation, converts this compound back to 1,1-Difluoroethylthiobenzene. wikipedia.org The choice of reducing agent is crucial to ensure chemoselectivity, leaving the C-F bonds and the aromatic ring intact.

Several effective methods for sulfoxide reduction have been developed:

Phosphorus-Based Reagents: Triphenylphosphine (Ph₃P) in the presence of a catalyst like thionyl chloride (SOCl₂) or iodine can efficiently deoxygenate sulfoxides under mild conditions. organic-chemistry.org

Silane-Based Reductants: Hydrosilanes, often in the presence of a metal catalyst, can be used for the deoxygenation of sulfoxides. wikipedia.org

Borohydride Systems: Sodium borohydride, when used with an additive like iodine or in specific solvent systems, effectively reduces sulfoxides to sulfides. This method is noted for its chemoselectivity, often not affecting other reducible functional groups. organic-chemistry.org

Acid Anhydride/Iodide Systems: A combination of triflic anhydride (Tf₂O) and potassium iodide (KI) has been shown to be a powerful system for the rapid and chemoselective deoxygenation of various sulfoxides at room temperature. organic-chemistry.org

Oxalyl Chloride: A scalable method uses oxalyl chloride and ethyl vinyl ether in acetone. The reaction is fast and by-products are volatile, simplifying purification. mdpi.com

The electronic nature of the 1,1-difluoroethyl group can influence the ease of reduction, but the aforementioned reagents are generally robust enough to perform the transformation effectively.

| Reducing System | Typical Conditions | Key Features | Reference |

| SOCl₂ / Ph₃P | THF, Room Temperature | Mild conditions | organic-chemistry.org |

| NaBH₄ / I₂ | Anhydrous THF | Chemoselective | organic-chemistry.org |

| Tf₂O / KI | Acetonitrile, Room Temperature | Effective and chemoselective | organic-chemistry.org |

| Oxalyl Chloride / Ethyl Vinyl Ether | Acetone, Room Temperature | Scalable, volatile by-products | mdpi.com |

Ligand Exchange and Substitution Reactions at Sulfur

Beyond simple redox reactions, the sulfur center of this compound can participate in more complex transformations involving ligand exchange or substitution. These reactions often proceed through highly reactive intermediates, such as sulfonium (B1226848) salts or thionium ions. acs.org

One of the most notable reactions in this class is the Pummerer reaction and its variants. The classical Pummerer reaction involves the acylation of a sulfoxide, which rearranges to form an α-acyloxy sulfide. For aryl sulfoxides, related pathways can lead to the functionalization of the aromatic ring. acs.org For this compound, activation of the sulfoxide oxygen (e.g., with trifluoroacetic anhydride, TFAA) would generate a highly electrophilic sulfur species. Subsequent deprotonation at the α-carbon could lead to a thionium ion intermediate, which can be trapped by nucleophiles.

Recent research has focused on using sulfoxides to direct C-H functionalization. researchgate.net Upon activation, aryl sulfoxides can undergo a cascade of interrupted Pummerer reaction followed by a sigmatropic rearrangement, enabling ortho-C-H functionalization of the phenyl ring with a variety of nucleophiles. researchgate.net Furthermore, dearomatization of aryl sulfoxides has been achieved using activators like TFAA or triflic anhydride (Tf₂O) in the presence of nucleophiles like difluoroenol silyl (B83357) ethers, leading to mono- or dual-difluoroalkylated alicyclic products. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions represent another avenue for substitution. While less common than for other sulfur species, enantioselective arylation of sulfenate anions (generated in situ from aryl sulfoxides) with aryl bromides has been demonstrated, providing a route to chiral diaryl sulfoxides. organic-chemistry.org

Reactions Involving the Fluorine Atoms and their Electronic Influence

The two fluorine atoms on the ethyl group exert a profound electronic influence on the entire molecule. Their high electronegativity polarizes the C-F bonds, withdraws electron density from the rest of the molecule, and can participate directly in elimination reactions.

Elimination Reactions Leading to Fluoroalkenes or Fluorinated Alkynes

Sulfoxides containing β-hydrogens are known to undergo thermal elimination via a syn-periplanar, five-membered cyclic transition state (an Eᵢ mechanism) to produce an alkene and a sulfenic acid. wikipedia.orgwikipedia.org In the case of this compound, the molecule possesses β-fluorine atoms.

Elimination of HF from such a structure could potentially lead to a fluorinated vinyl sulfide. The mechanism for eliminating a halogen is often different from that for hydrogen. While the C-F bond is very strong, making it a poor leaving group in standard E1 or E2 reactions, its high electronegativity makes the adjacent α-hydrogen more acidic. siue.edu This increased acidity could facilitate an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially with a strong base. In this pathway, the acidic α-hydrogen is first removed to form a carbanion, which then expels a fluoride (B91410) ion to form the alkene. siue.edu

Studies on related fluorinated compounds show that dehydrofluorination is a viable pathway to form fluoroalkenes, often requiring catalysis or thermal stress. researchgate.net The pyrolysis of sulfoxides is a well-established method for alkene synthesis, and while less common for fluoroalkenes due to the C-F bond strength, it remains a potential reaction pathway under appropriate thermal conditions. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SₙAr) on Substituted Phenyl Rings

The 1,1-difluoroethylsulfinyl group, -(SO)CH(F₂)CH₃, is strongly electron-withdrawing due to the combined effects of the sulfoxide group and the two fluorine atoms. This property significantly deactivates the phenyl ring towards electrophilic aromatic substitution but strongly activates it towards Nucleophilic Aromatic Substitution (SₙAr) . masterorganicchemistry.com

In an SₙAr reaction, a potent nucleophile attacks an electron-poor aromatic ring that bears a good leaving group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of strong electron-withdrawing groups, like the 1,1-difluoroethylsulfinyl group, is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction. masterorganicchemistry.com

This activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as the negative charge in the Meisenheimer complex can be delocalized onto the sulfoxide oxygen. If this compound were to have a suitable leaving group (e.g., a halogen like F or Cl) at its ortho or para position, it would be highly susceptible to substitution by nucleophiles such as alkoxides, amines, or thiolates. nih.govbeilstein-journals.org

Interestingly, in SₙAr reactions, fluoride itself can act as an excellent leaving group, often better than other halogens. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine; the subsequent breaking of the strong C-F bond occurs in a fast, non-rate-limiting step that restores aromaticity. masterorganicchemistry.comchemistrysteps.com

Radical Reactivity and Pathways of this compound

Fluorinated radicals are highly reactive species that serve as powerful intermediates in the synthesis of complex organofluorine compounds. numberanalytics.com The this compound molecule can potentially engage in radical chemistry through pathways involving the generation of a difluoroalkyl radical.

Recent studies have shown that related difluoromethyl sulfones and sulfoximines are excellent precursors for difluoroalkyl radicals. sioc.ac.cn For instance, a reagent bearing both a sulfoximine and a sulfone moiety attached to a CF₂ group was shown to undergo selective C-S bond cleavage under different conditions. Under photoredox catalysis (e.g., using an iridium photocatalyst and blue light), the sulfoximine-CF₂ bond was cleaved to generate a (phenylsulfonyl)difluoromethyl radical. sioc.ac.cn Conversely, under basic conditions, the sulfone-CF₂ bond was cleaved. sioc.ac.cn

By analogy, this compound could potentially serve as a precursor to the 1-phenylsulfinyl-1,1-difluoroethyl radical or a related species under radical-initiating conditions (e.g., thermal, photochemical, or redox-induced). The generation of such a radical would open pathways for:

Addition Reactions: The fluorinated radical could add to alkenes or alkynes to form more complex fluorinated molecules. numberanalytics.com

Coupling Reactions: The radical could couple with other radical species. numberanalytics.com

Substitution Reactions: It could participate in radical substitution reactions on various substrates. numberanalytics.com

The stability and reactivity of the generated radical would be influenced by the adjacent sulfur and fluorine atoms. The field of radical fluorination and fluoroalkylation is rapidly expanding, driven by the unique properties that fluorinated groups impart to organic molecules. numberanalytics.comchinesechemsoc.orgresearchgate.net

Radical Addition and Cyclization Reactions

Once generated, radical intermediates are highly reactive species that can participate in a variety of reactions, including addition to unsaturated systems and cyclization reactions. wikipedia.orgmdpi.comnih.gov

Radical Addition:

Free-radical addition is a significant class of reactions in organic synthesis. wikipedia.org These reactions typically involve the addition of a radical to a multiple bond, such as an alkene or alkyne. wikipedia.org The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate. The attacking radical generally adds to the less sterically hindered carbon, leading to the formation of the more substituted (and thus more stable) radical. wikipedia.orglibretexts.org This is often referred to as anti-Markovnikov addition, a phenomenon highlighted by the "peroxide effect" in the addition of hydrogen bromide to alkenes. wikipedia.orglibretexts.org

While specific examples of radical addition reactions starting from this compound are not provided in the search results, the general principles suggest that a radical derived from this compound could add to various unsaturated substrates. wikipedia.org The presence of the difluoroethyl group would likely influence the reactivity and stability of the intermediate radicals.

Radical Cyclization:

Radical cyclization reactions are powerful tools for the construction of cyclic molecules. mdpi.comnih.gov These reactions involve the intramolecular addition of a radical center to an unsaturated bond within the same molecule. mdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key aspect of these transformations. For instance, the cyclization of radicals generated from alkyl iodides using an iridium photocatalyst has been shown to proceed via a 5-exo pathway. mdpi.com Similarly, 7-endo and 6-exo cyclizations have been observed in other systems. mdpi.com

These cyclization reactions can be part of a cascade process, where the cyclized radical intermediate is further functionalized. mdpi.comnih.govrsc.org This subsequent functionalization can occur through atom transfer, coupling reactions, or reactions with various trapping agents. mdpi.com

Pericyclic Reactions and Intramolecular Rearrangements

Currently, there is no specific information available in the provided search results regarding the participation of this compound in pericyclic reactions or intramolecular rearrangements.

Catalytic Activation and Mechanistic Elucidation of Reaction Pathways

The catalytic activation of substrates is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. The mechanistic elucidation of these pathways is crucial for understanding and optimizing the reactions.

Lewis Acid Catalysis

There is no specific information in the provided search results detailing the use of Lewis acid catalysis with this compound.

Transition Metal Catalysis

Transition metal catalysis plays a significant role in a wide array of chemical transformations. While direct examples involving this compound are not present in the search results, related chemistries highlight the potential for such catalysis.

For instance, iridium photocatalysis has been successfully employed to generate radicals from alkyl iodides for subsequent cyclization reactions. mdpi.com In a different context, silver-catalyzed radical fluorination has been studied, with mechanistic investigations suggesting the formation of carbocation intermediates through a single electron transfer pathway between alkyl radicals and the silver catalyst. ubc.ca

Overview of Academic Research Trajectories for Fluorinated Sulfoxide Compounds

Research into fluorinated sulfoxides, sulfones, and sulfides has been a fruitful area of investigation, leading to the development of novel synthetic methods. nih.gov These compounds serve as versatile reagents for introducing fluoroalkyl groups into organic molecules. nih.gov The interest in fluorinated sulfoximines, which are analogs of sulfones, has also grown rapidly, driven by their unique reactivity and potential applications in materials science and as bioactive compounds. rsc.org The development of enantiopure S(VI) reagents has further expanded the toolkit for asymmetric synthesis of complex sulfur-containing molecules. nih.gov

The following table provides a summary of key research areas and their significance:

| Research Area | Key Findings and Significance |

| Nucleophilic Fluoroalkylation | Fluorinated sulfones, sulfoxides, and sulfides have been successfully used for nucleophilic trifluoromethylation, difluoromethylation, and other fluoroalkylations. nih.gov |

| Radical and Electrophilic Fluoroalkylation | These same classes of compounds have also been employed in radical and electrophilic fluoroalkylation reactions, demonstrating their versatility. nih.gov |

| Fluorinated Sulfoximines | These compounds exhibit unique electronic properties and have applications as super-acidifiers and in the development of bioactive molecules. rsc.org |

| Asymmetric Synthesis | Chiral sulfinyl auxiliaries are crucial for the asymmetric synthesis of fluorinated amines and amino acids. researchgate.net |

Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 1,1-Difluoroethylsulfinylbenzene. emerypharma.com The presence of fluorine, hydrogen, and carbon atoms allows for a multi-faceted analysis using various NMR techniques.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This results in high sensitivity and a wide chemical shift range, which minimizes the likelihood of signal overlap. magritek.comthermofisher.com

In the context of this compound, ¹⁹F NMR provides direct insight into the chemical environment of the two fluorine atoms. The chemical shift of the fluorine signals is indicative of the electronic environment, while the coupling patterns reveal information about neighboring nuclei. The two fluorine atoms in the CF₂ group are expected to be chemically equivalent, giving rise to a single resonance in the ¹⁹F NMR spectrum. However, coupling to the adjacent methyl protons (³JHF) would split this signal into a triplet. Further coupling to the protons of the benzene (B151609) ring may also be observed, providing additional structural information. The magnitude of these coupling constants is a valuable parameter for conformational analysis. aiinmr.com

Table 1: Representative ¹⁹F NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Specific chemical shift and coupling constant values for this compound require experimental determination and may vary based on solvent and other experimental conditions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the complete structure of this compound and related species. slideshare.net

¹H NMR provides information on the number of different types of protons and their neighboring atoms. emerypharma.com For this compound, one would expect to observe signals for the methyl protons and the aromatic protons of the phenyl group. The methyl protons would appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The aromatic protons would exhibit a complex multiplet pattern typical of a monosubstituted benzene ring.

¹³C NMR spectroscopy, often recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. libretexts.org The carbon of the CF₂ group would be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the carbon atoms provide information about their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH₃ | ~1.5 - 2.5 |

| ¹H | Aromatic (C₆H₅) | ~7.0 - 8.0 |

| ¹³C | -CH₃ | ~15 - 30 |

| ¹³C | -CF₂- | ~110 - 130 (triplet) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. emerypharma.com For this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal would show a correlation to the methyl carbon signal.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. weizmann.ac.il

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₈H₈F₂OS. This is crucial for verifying the identity of the synthesized compound.

Furthermore, HRMS can be used to monitor the progress of reactions involving this compound. nih.gov By analyzing the mass spectra of reaction aliquots over time, one can identify the formation of intermediates and products, providing valuable insights into the reaction mechanism.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comnih.gov

For this compound, FTIR and Raman spectra would show characteristic absorption or scattering bands for the C-F, C-H, S=O, and C-S bonds, as well as vibrations associated with the aromatic ring. horiba.comnih.gov The positions and intensities of these bands can confirm the presence of these functional groups. Moreover, changes in the vibrational spectra during a reaction can be used to follow the transformation of functional groups, offering mechanistic insights. researchgate.net For instance, the appearance or disappearance of specific bands can indicate the formation or consumption of reactants, intermediates, and products.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-F | Stretch | 1000 - 1400 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| S=O | Stretch | 1030 - 1070 |

X-ray Crystallography of Key Derivatives and Intermediates for Solid-State Structural and Stereochemical Confirmation

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and stereochemistry in the solid state. mdpi.com While obtaining suitable crystals of this compound itself might be challenging, the formation of crystalline derivatives or the isolation of crystalline intermediates can provide invaluable structural proof.

A successful single-crystal X-ray diffraction analysis would yield a three-dimensional model of the molecule, confirming the connectivity and providing precise geometric parameters. researchgate.net This technique is particularly powerful for establishing the absolute stereochemistry of chiral sulfoxides, which is a key aspect of their chemistry.

Computational and Theoretical Investigations of 1,1 Difluoroethylsulfinylbenzene

Electronic Structure Analysis and Reactivity Prediction

A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure. This provides insights into its stability, charge distribution, and the regions most susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1,1-Difluoroethylsulfinylbenzene, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the minimum energy conformation.

Key geometric parameters that would be determined include bond lengths (e.g., C-S, S=O, C-F, C-C, and bonds within the phenyl ring), bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule. For instance, studies on similar acyclic α-fluoro sulfur compounds have shown that the orientation of the C-F bond relative to the sulfur atom's lone pair and the S=O bond is influenced by hyperconjugative effects. researchgate.net

Furthermore, DFT calculations can provide a detailed picture of the electron density distribution across the molecule. This is often visualized through electrostatic potential maps and quantified using various charge analysis schemes (e.g., Mulliken, Natural Bond Orbital). The charge distribution would highlight the electrophilic and nucleophilic regions of this compound, indicating which atoms are more likely to be involved in electrostatic interactions. The presence of the electronegative fluorine atoms and the sulfinyl group would significantly influence this distribution.

Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| C-S Bond Length | 1.85 Å |

| S=O Bond Length | 1.50 Å |

| C-F Bond Length | 1.35 Å |

| C-C Bond Length | 1.52 Å |

| C-S-C Bond Angle | 105° |

| O=S-C Bond Angle | 108° |

| F-C-F Bond Angle | 109.5° |

Note: The values in this table are illustrative and based on general values for similar functional groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The location of the HOMO and LUMO on the molecule would identify the most probable sites for nucleophilic and electrophilic attack, respectively. It would be expected that the HOMO is localized on the sulfur atom and the phenyl ring, while the LUMO may have significant contributions from the sulfinyl group and the difluoroethyl moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 eV |

Note: These energy values are hypothetical and serve for illustrative purposes only.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism.

A key aspect of modeling a reaction pathway is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.combohrium.com For a reaction involving this compound, computational methods would be used to locate the geometry of the transition state. This is a critical step as the structure of the TS provides insights into the bonding changes occurring during the reaction.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.combohrium.com The IRC analysis maps the minimum energy path connecting the reactants, through the transition state, to the products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes throughout the reaction.

By calculating the energies of the reactants, transition state, and products, the key energetic parameters of the reaction can be determined. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial parameter for determining the reaction rate. thoughtco.comfsu.edulibretexts.orgyoutube.comyoutube.com A higher activation energy corresponds to a slower reaction.

The reaction enthalpy (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). These computed energetic values are invaluable for understanding and predicting the feasibility and kinetics of reactions involving this compound.

Table 3: Hypothetical Reaction Energetics for a Transformation of this compound

| Parameter | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | +25 |

| Reaction Enthalpy (ΔH) | -15 |

Note: These values are purely illustrative for a hypothetical reaction.

Mechanistic Hypotheses Supported by Quantum Chemical Calculations

Quantum chemical calculations can be used to test and validate proposed reaction mechanisms. For instance, if a reaction involving this compound is proposed to proceed through a specific intermediate, computational methods can be used to calculate the stability of that intermediate and the energy barriers for its formation and subsequent reaction.

Studies on related fluoroaryl sulfoxides have utilized DFT calculations to understand reaction pathways and selectivity issues. mdpi.com For example, in rearrangements of fluoroaryl sulfoxides, DFT has been instrumental in elucidating the role of the fluorine atom in facilitating dearomatization steps. Similarly, for this compound, computational studies could investigate mechanisms such as Pummerer-type rearrangements or reactions at the sulfinyl sulfur, providing a theoretical basis for observed or predicted reactivity. By comparing the energetics of different possible pathways, the most likely mechanism can be identified.

Rational Design of Novel Reactivity and Selectivity via Computational Methods

The rational design of molecules with tailored reactivity and selectivity is a cornerstone of modern chemical synthesis. Computational chemistry provides a powerful platform to achieve this by predicting the outcomes of chemical transformations and elucidating the underlying mechanisms. While specific computational studies focused solely on the rational design of this compound are not extensively documented in the public domain, the principles of computational design are broadly applicable. These methods can be leveraged to explore and engineer the chemical behavior of this fluorinated sulfoxide (B87167).

Theoretical approaches, primarily based on Density Functional Theory (DFT), can be employed to model various potential reactions involving this compound. For instance, in the context of asymmetric synthesis, this chiral sulfoxide could serve as a chiral auxiliary. Computational modeling can predict the stereochemical outcome of reactions where the sulfoxide group directs the approach of a reagent to a prochiral center. By calculating the transition state energies for the formation of different diastereomeric products, chemists can predict which stereoisomer will be favored. This predictive power is invaluable for designing new stereoselective reactions.

Furthermore, computational methods can guide the modification of the this compound structure to achieve novel reactivity. For example, the electronic properties of the phenyl ring can be systematically altered in silico by introducing various substituents. DFT calculations can then predict how these modifications would influence the reactivity of the sulfoxide group or the acidity of the α-proton. This allows for the virtual screening of a large number of derivatives to identify candidates with desired properties before embarking on laborious and resource-intensive experimental synthesis.

A key aspect of rational design is the understanding of reaction mechanisms. Computational studies can map out the entire reaction coordinate for a proposed transformation, identifying intermediates and transition states. This detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing catalysts that can lower activation barriers and enhance selectivity. For example, in reactions analogous to the Pummerer rearrangement, computational analysis can reveal the influence of the difluoromethyl group on the formation and stability of key intermediates, guiding the design of substrates that favor a desired reaction pathway. researchgate.netorganicreactions.org

Modeling of Fluorine Effects on Conformational Preferences, Reactivity, and Stereoselectivity

The introduction of fluorine atoms into an organic molecule can dramatically alter its physical and chemical properties. Computational modeling is an indispensable tool for dissecting and quantifying these "fluorine effects" in this compound.

Conformational Preferences

The conformational landscape of a molecule dictates its shape and, consequently, its interactions with other molecules. In this compound, the presence of two fluorine atoms on the carbon adjacent to the sulfoxide group has a profound impact on its preferred three-dimensional structure. Computational studies on analogous α-fluorinated sulfoxides have revealed the critical role of stereoelectronic interactions in governing conformational preferences.

One of the most significant of these is the gauche effect , where a conformation with adjacent electronegative substituents in a gauche arrangement is favored over the anti-periplanar conformation. In the case of α-fluoro sulfoxides, computational models have shown that the gauche preference arises from stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H bonding orbital into the antibonding orbital of the C-F bond (σC-H → σ*C-F). rsc.org

Furthermore, the anomeric effect, involving the donation of a lone pair of electrons from the sulfur atom into the antibonding orbital of the C-F bond (nS → σ*C-F), also plays a crucial role in stabilizing certain conformations. rsc.org Combined crystallographic and computational analyses of related phenyl-substituted α-fluoro sulfoxides have demonstrated that the interplay of these hyperconjugative effects often dictates the solid-state and solution-phase conformations. rsc.org

The following table summarizes key dihedral angles that are computationally investigated to understand the conformational preferences in fluorinated sulfoxides:

| Dihedral Angle | Description | Significance |

| F-C-S-O | Defines the relative orientation of the C-F and S=O bonds. | Key to understanding the influence of the gauche effect. |

| F-C-S-lone pair | Describes the orientation of the C-F bond relative to the sulfur lone pair. | Important for assessing the anomeric effect. |

| C-C-S-O | Relates the ethyl backbone to the sulfoxide group. | Influences the overall steric and electronic environment around the chiral sulfur center. |

Reactivity

The geminal difluoro group in this compound is a strong electron-withdrawing group. This has a significant impact on the reactivity of the molecule. Computational methods can quantify this effect by calculating various molecular properties:

pKa: The acidity of the α-proton is expected to be significantly increased due to the inductive effect of the two fluorine atoms. Computational pKa prediction methods, often employing a combination of DFT and a solvation model, can provide a quantitative estimate of this increased acidity compared to non-fluorinated analogs. acs.org This enhanced acidity could be harnessed in base-mediated reactions.

Oxidation Potential: The electron-withdrawing nature of the difluoroethyl group will make the sulfur atom more electron-deficient and therefore more resistant to oxidation compared to an unsubstituted ethylsulfinylbenzene. Computational modeling can predict the oxidation potentials, guiding the choice of appropriate oxidizing agents.

Nucleophilicity/Electrophilicity: The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps generated from DFT calculations, will be significantly altered. The sulfur atom will be less nucleophilic, while the carbon bearing the fluorine atoms will be more electrophilic. This modulation of reactivity can be exploited in the rational design of new reactions.

Stereoselectivity

The chiral sulfoxide group in this compound can act as a powerful stereodirecting group in asymmetric reactions. Computational modeling is instrumental in understanding and predicting the stereochemical outcomes of such reactions.

For instance, in the addition of a nucleophile to a neighboring prochiral center, the sulfoxide group can block one face of the molecule, leading to a diastereoselective transformation. DFT calculations of the transition state structures for the approach of the nucleophile from the two different faces can reveal the energy difference, which in turn determines the diastereomeric excess (d.e.) of the product.

The fluorine atoms can further influence stereoselectivity through both steric and electronic effects. Sterically, the difluoroethyl group will have a different conformational profile compared to a non-fluorinated alkyl group, which can alter the way it shields one face of the molecule. Electronically, the fluorine atoms can influence the transition state geometry through electrostatic interactions and hyperconjugation, further refining the stereochemical outcome.

Computational studies on the Pummerer reaction of sulfoxides bearing electron-withdrawing groups, for example, can provide insights into how the difluoroethyl group in this compound might influence the formation and subsequent reactions of the key thionium (B1214772) ion intermediate, thereby affecting the stereoselectivity of the process. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for its Preparation and Utilization

The future of 1,1-Difluoroethylsulfinylbenzene in chemical synthesis is intrinsically linked to the development of more efficient, sustainable, and economically viable preparatory methods. Current research is geared towards overcoming the limitations of traditional approaches, which often require harsh conditions or stoichiometric reagents.

One promising avenue is the refinement of C-H fluoroalkylsulfinylation techniques. An efficient method for producing a variety of fluoroalkyl sulfoxides, including those with difluoromethyl groups, involves the C-H fluoroalkylsulfinylation of arylhydroxylamines followed by an intramolecular rearrangement. ccspublishing.org.cnnih.govacs.orgresearchgate.net This transition-metal-free approach offers good functional group tolerance and the potential for late-stage modification of complex molecules. nih.govacs.org Future work will likely focus on expanding the substrate scope and improving the atom economy of such processes.

Moreover, the development of one-pot syntheses is a key area of interest. For instance, a one-pot method for creating trifluoromethyl aryl sulfoxides has been developed, which involves trifluoromethylthiolation of arenes and subsequent oxidation. rsc.orgrsc.org A similar strategy for this compound could significantly streamline its production. The use of readily available starting materials and minimizing intermediate purification steps are crucial for sustainable industrial applications.

Another sustainable approach gaining traction is the use of mechanochemistry. Piezoelectric-driven mechanochemical methods, such as ball milling, are being explored for reactions like the Sandmeyer reaction, offering a solvent-minimized and catalyst-free alternative. acs.org Applying such mechanochemical principles to the synthesis of this compound could drastically reduce solvent waste and energy consumption.

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

The full reactive potential of this compound remains largely untapped. Future research will undoubtedly focus on discovering new transformations and the catalytic systems that enable them.

A significant area of exploration is the dearomatization of aryl sulfoxides. A recently developed protocol demonstrates that aryl sulfoxides can undergo dearomatization with a difluoroenol silyl (B83357) ether, leading to the incorporation of one or two difluoroalkyl groups into the dearomatized products. nih.gov The ability to control the reaction to produce either mono- or dual-difluoroalkylated alicyclic structures by selecting the appropriate sulfoxide (B87167) activator opens up new synthetic possibilities. nih.gov Further investigation into the scope and limitations of this reactivity with this compound could lead to the synthesis of novel and complex three-dimensional structures.

The development of novel catalytic systems is also paramount. While transition-metal-free methods are being explored, research into new metal-based catalysts continues. For example, manganese porphyrins have shown effectiveness as electrocatalysts for the selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone. organic-chemistry.org Similarly, vanadium-salan complexes have been used for the asymmetric oxidation of sulfides to chiral sulfoxides. organic-chemistry.org Adapting these catalytic systems for the synthesis or transformation of this compound could provide highly selective and efficient routes to desired products.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from batch to continuous flow chemistry represents a significant leap forward in terms of efficiency, safety, and scalability for the synthesis of fine chemicals. mit.edu The integration of this compound synthesis and its subsequent reactions into flow chemistry platforms is a key future direction.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. organic-chemistry.org For example, the oxidation of sulfides to sulfoxides has been successfully demonstrated in flow reactors, with the ability to switch between sulfoxide and sulfone products by tuning the oxidant concentration. researchgate.net Applying this to the synthesis of this compound from its corresponding sulfide (B99878) would allow for a continuous and highly controlled production process.

Furthermore, automated synthesis platforms, which combine flow chemistry with real-time analysis and feedback loops, can accelerate reaction optimization and discovery. mit.edu These systems can rapidly screen various catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis and functionalization of this compound. This high-throughput approach can significantly reduce development time and resources.

Expanding Applications in the Modular Synthesis of Complex Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. This compound is well-positioned to become a valuable component in this "click chemistry" approach.

SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, for example, is a robust method for the rapid and modular synthesis of functional molecules by forming stable S-O linkages. nih.gov While this primarily involves S(VI) compounds, the principles of developing highly reliable and selective reactions can be applied to sulfur(IV) compounds like this compound. Developing "click-like" reactions where the difluoroethylsulfinyl group acts as a versatile handle for connecting molecular fragments would be a significant advancement.

The compound can also serve as a precursor to other functional groups, enhancing its modularity. For instance, the dearomatization of aryl sulfoxides can be trapped with various nucleophiles, allowing for the introduction of diverse functionalities into the resulting alicyclic structures. nih.gov This highlights the potential of this compound as a linchpin in the assembly of complex molecular architectures with precisely controlled stereochemistry and functionality.

Synergistic Approaches with Photoredox and Electrochemistry in Fluorine Chemistry

Photoredox catalysis and electrochemistry are powerful tools in modern synthetic chemistry, enabling transformations that are often difficult to achieve through traditional thermal methods. The synergy of these techniques with the chemistry of this compound presents a frontier of research.

Visible-light photoredox catalysis has been effectively used to generate difluoromethyl radicals from various precursors, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. digitellinc.comrsc.org Developing photoredox methods to generate a 1,1-difluoroethylsulfinyl radical or to functionalize the aromatic ring of this compound could unlock new synthetic pathways. For example, photoredox-catalyzed synthesis of α,α-difluoromethyl-β-alkoxysulfones from sulfur dioxide has been reported, indicating the potential for similar transformations involving sulfoxides. ccspublishing.org.cn

Electrochemistry offers a green and efficient alternative for oxidation and reduction reactions. The electrochemical oxidation of sulfides to sulfoxides and sulfones has been demonstrated, offering a reagent-free method for these transformations. researchgate.netnih.gov Applying electrochemical oxidation to the synthesis of this compound from the corresponding sulfide could provide a more sustainable and controllable process. Furthermore, combining electrochemistry with photoredox catalysis could lead to novel reactivity modes that are not accessible by either method alone.

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing 1,1-difluoroethylsulfinylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation of precursor sulfides. For example, fluorinated aromatic compounds like 1,4-difluoro-2-methyl-3-nitrobenzene are synthesized via electrophilic substitution using HNO₃/H₂SO₄ under controlled temperatures (50–60°C) . For sulfinyl groups, oxidation of sulfides (e.g., using m-CPBA) in anhydrous dichloromethane at 0°C is common. Yield optimization requires monitoring stoichiometry, solvent polarity, and temperature gradients. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -130 ppm for CF₂ groups), while ¹H NMR resolves sulfinyl proton splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways.

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfinyl group and fluorinated ethyl chain .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophilic attacks to meta/para positions. Comparative studies on 1,4-difluorobenzene derivatives show reduced reaction rates with strong nucleophiles (e.g., amines) due to decreased ring electron density. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereoisomerism. Strategies include:

- Cross-Validation : Use multiple techniques (e.g., 2D NMR, IR) to confirm functional groups.

- Computational Modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets).

- Isotopic Labeling : Track reaction pathways using ¹³C/²H isotopes to rule out side products .

Q. What experimental designs are optimal for studying the biological interactions of this compound with proteins?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinities (Kd values) with model proteins (e.g., albumin).

- Molecular Docking : Simulate ligand-protein interactions using AutoDock Vina or Schrödinger Suite.

- Metabolite Tracking : LC-MS/MS identifies adducts formed during metabolic studies in liver microsomes .

Q. How can degradation pathways of this compound in environmental matrices be elucidated?

- Methodological Answer :

- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–10) at 37°C; monitor degradation via HPLC-UV.

- Photolysis : Use UV lamps (254 nm) to simulate sunlight exposure; identify photoproducts using GC-MS.

- Microbial Degradation : Incubate with soil microbiota and analyze metabolite profiles via high-resolution orbitrap MS .

Q. What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

- Methodological Answer :

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and closed-system transfers.

- Toxicokinetic Studies : Assess acute toxicity in rodent models (LD₅₀) per OECD Guideline 423.

- Biomonitoring : Develop ELISA kits to detect urinary metabolites (e.g., sulfonic acid derivatives) in exposed personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.